

Validating Patient-Reported Outcomes in Lucerastat Trials: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Lucerastat, an oral inhibitor of glucosylceramide synthase, is an investigational substrate reduction therapy for Fabry disease.[1] Clinical trials for new therapies increasingly rely on patient-reported outcome measures (PROMs) to capture the patient's experience and treatment benefit. The pivotal Phase 3 MODIFY trial for **lucerastat** utilized a PROM to assess its primary endpoint of neuropathic pain.[2] This guide provides a comparative overview of the validation of this instrument alongside other relevant, disease-specific PROMs for lysosomal storage disorders, offering researchers a basis for selecting and evaluating PROMs in future clinical trials.

Comparison of Patient-Reported Outcome Measures

The selection of a well-validated PROM is critical for the success of clinical trials. Below is a comparison of the PROM used in the **lucerastat** MODIFY trial and other validated, disease-specific PROMs for Fabry and Gaucher disease.



Patient-Reported Outcome Measure	Disease	Concept Measured	Key Validation Data
Modified Brief Pain Inventory-Short Form 3 (BPI-SF3)	Fabry Disease	Neuropathic Pain	Content Validity: Established through patient interviews to elicit definitions and descriptions of neuropathic pain and cognitive debriefing of the eDiary instrument. [3] Psychometric Properties: Specific quantitative data on reliability and construct validity in the Fabry disease population are not yet published.
Fabry Disease Patient-Reported Outcome (FD-PRO)	Fabry Disease	Multiple Symptoms (neuropathic pain, fatigue, GI symptoms, etc.)	Internal Consistency (Total Symptom Score): Cronbach's α ≥ 0.89.[4] Test-Retest Reliability (ICC): ≥ 0.91.[4] Convergent Validity: Correlated with other patient and clinician-reported outcomes (r > 0.4).



ctGD1-PROM	Gaucher Disease Type 1	Multiple Symptoms and their impact	Internal Consistency: Cronbach's $\alpha = 0.928$. Convergent Validity: Strong correlation with the SF-36 Physical and Mental Component Summaries.
FABPRO-GI	Fabry Disease	Gastrointestinal Signs and Symptoms	Content Validity: Established through a literature review, expert advisory meetings, and concept elicitation and cognitive debriefing interviews with patients. Psychometric Properties: Quantitative validation data are not yet published.

Experimental Protocols for PROM Validation

The validation of a PROM is a multi-step process to ensure it accurately and reliably measures the intended concepts from the patient's perspective.

Modified Brief Pain Inventory-Short Form 3 (BPI-SF3) in the MODIFY Trial

The validation of the modified BPI-SF3 for the MODIFY trial focused on establishing its content validity for assessing neuropathic pain in adults with Fabry disease.

Methodology:



- Concept Elicitation: In-depth, semi-structured interviews were conducted with patients with a confirmed diagnosis of Fabry disease and self-reported neuropathic pain. The interviews aimed to elicit patients' spontaneous descriptions and definitions of their neuropathic pain.
- Cognitive Debriefing: Following the concept elicitation, patients were asked to complete the
 modified BPI-SF3 on an electronic diary (eDiary). They were then interviewed to assess their
 understanding of the instructions, the specific wording of the pain question, and the response
 scale. This process ensured the instrument was well-understood and relevant to the patient's
 experience of neuropathic pain.

Fabry Disease Patient-Reported Outcome (FD-PRO)

The FD-PRO underwent a comprehensive validation process to establish its psychometric properties.

Methodology:

- Development: The instrument was developed based on a targeted literature search and interviews with key opinion leaders and patients to identify key signs and symptoms of Fabry disease.
- Psychometric Validation: An observational study was conducted with 139 adult patients with Fabry disease.
 - Reliability: Internal consistency was assessed using Cronbach's alpha, and test-retest reliability was evaluated using the intraclass correlation coefficient (ICC) on data from stable patients over a 4-week period.
 - Validity: Convergent validity was assessed by examining the correlation between the FD-PRO Total Symptom Score (TSS) and other PROs and clinician-reported outcomes.
 Known-groups validity was assessed by comparing the TSS between patients with different disease severity levels.

ctGD1-PROM for Gaucher Disease Type 1

The ctGD1-PROM was developed and validated to be a disease-specific measure for adult patients with Gaucher disease type 1.



Methodology:

- Development: The initial questionnaire was developed with input from patients and parents of patients with Gaucher disease. Content validity was then assessed through concept elicitation and cognitive debriefing interviews with 33 patients in the US, France, and Israel, with input from a panel of clinical experts.
- Psychometric Validation: A study was conducted with 46 adult patients with Gaucher disease type 1.
 - Reliability: Internal consistency was evaluated using Cronbach's alpha. Test-retest reliability was assessed by re-administering the questionnaire two weeks later.
 - Validity: Convergent validity was determined by assessing the correlations between the ctGD1-PROM scores and the scores of the 36-item Short Form Health Survey (SF-36).

FABPRO-GI for Fabry Disease

The FABPRO-GI was developed to specifically assess gastrointestinal signs and symptoms in patients with Fabry disease.

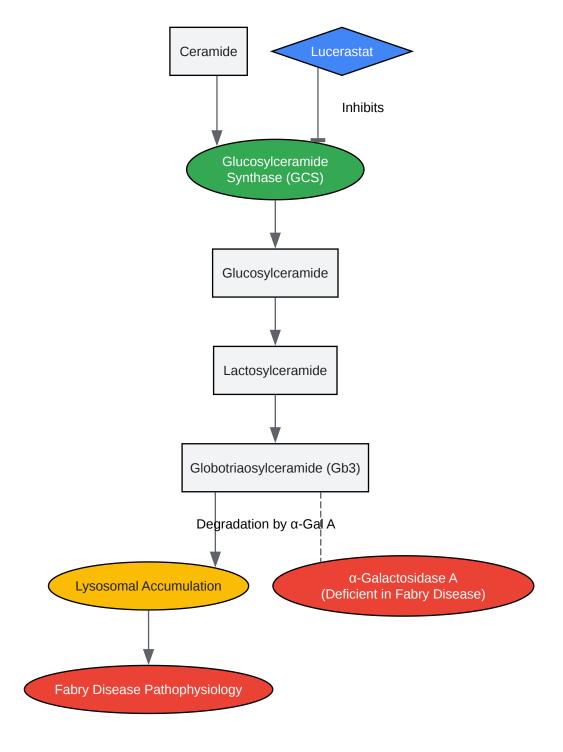
Methodology:

 Content Validation: The development process involved a comprehensive literature review, five expert advisory meetings, and concept elicitation interviews with 17 patients with Fabry disease to identify relevant GI signs and symptoms. This was followed by cognitive debriefing interviews with 15 additional patients to confirm the understandability, relevance, and comprehensiveness of the questionnaire items.

Visualizing Key Pathways and Processes Lucerastat's Mechanism of Action

Lucerastat acts as a substrate reduction therapy by inhibiting glucosylceramide synthase, a key enzyme in the synthesis of glycosphingolipids. This leads to a reduction in the accumulation of globotriaosylceramide (Gb3) in the lysosomes of patients with Fabry disease.





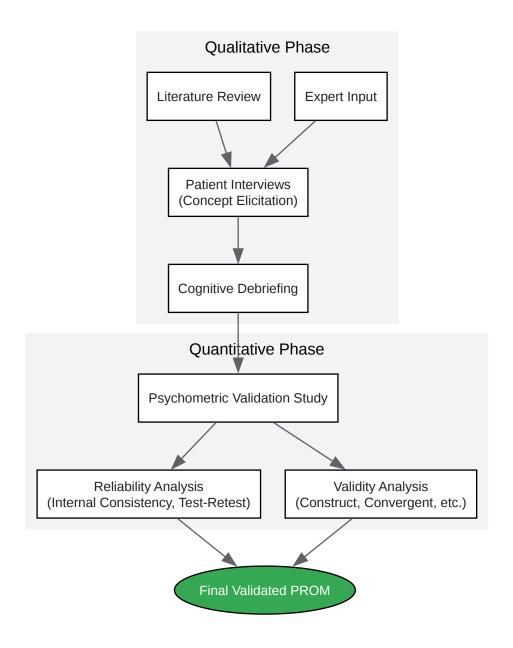
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Caption: Mechanism of action for Lucerastat.

General Workflow for PROM Validation

The validation of a patient-reported outcome measure typically follows a structured workflow to ensure its scientific rigor.





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Caption: General workflow for PROM validation.

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